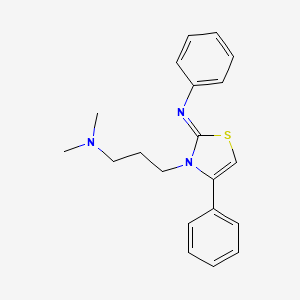

(Z)-N-(3-(3-(dimethylamino)propyl)-4-phenylthiazol-2(3H)-ylidene)aniline

Description

Properties

IUPAC Name |

N,N-dimethyl-3-(4-phenyl-2-phenylimino-1,3-thiazol-3-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3S/c1-22(2)14-9-15-23-19(17-10-5-3-6-11-17)16-24-20(23)21-18-12-7-4-8-13-18/h3-8,10-13,16H,9,14-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKSYBHXULRJCPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-(3-(dimethylamino)propyl)-4-phenylthiazol-2(3H)-ylidene)aniline typically involves multi-step organic reactions. One common method includes the condensation of 4-phenylthiazol-2-amine with 3-(dimethylamino)propylamine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-(3-(dimethylamino)propyl)-4-phenylthiazol-2(3H)-ylidene)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Recent studies have indicated that thiazole derivatives, including those related to (Z)-N-(3-(3-(dimethylamino)propyl)-4-phenylthiazol-2(3H)-ylidene)aniline, exhibit significant antimicrobial properties. For instance, compounds with similar thiazole structures have shown efficacy against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium . The presence of the dimethylamino group enhances the bioactivity of these compounds, making them potential candidates for developing new antimicrobial agents.

1.2 Anti-cancer Properties

Thiazole derivatives are known for their anticancer activities. The compound may influence various cellular pathways involved in cancer progression. Research has shown that thiazole-containing compounds can inhibit tumor growth and induce apoptosis in cancer cells . The specific mechanisms often involve modulation of signaling pathways related to cell proliferation and survival.

Chemical Synthesis and Development

2.1 Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent modifications to introduce the dimethylamino group. Various methods such as refluxing in specific solvents or using catalytic systems have been employed to optimize yield and purity .

2.2 Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for enhancing the efficacy of thiazole derivatives. Studies suggest that modifications at specific positions on the thiazole ring can significantly affect biological activity. For example, substituents on the phenyl group or variations in the alkyl chain length can lead to improved antimicrobial or anticancer properties .

Material Science Applications

3.1 Photophysical Properties

The compound's unique structure allows it to exhibit interesting photophysical properties, making it suitable for applications in organic electronics and photonic devices. Thiazole derivatives are often explored for their potential use in organic light-emitting diodes (OLEDs) due to their ability to emit light upon excitation .

3.2 Polymerization Studies

Research has also explored the use of thiazole-based compounds as monomers or additives in polymer synthesis. Their incorporation into polymer matrices can enhance thermal stability and mechanical properties, which is beneficial for creating advanced materials with tailored characteristics .

Case Studies

Mechanism of Action

The mechanism of action of (Z)-N-(3-(3-(dimethylamino)propyl)-4-phenylthiazol-2(3H)-ylidene)aniline involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiazole ring can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- (Z)-N-(3-(3-(dimethylamino)propyl)-4-methylthiazol-2(3H)-ylidene)aniline

- (Z)-N-(3-(3-(dimethylamino)propyl)-4-ethylthiazol-2(3H)-ylidene)aniline

Uniqueness

(Z)-N-(3-(3-(dimethylamino)propyl)-4-phenylthiazol-2(3H)-ylidene)aniline is unique due to the presence of the phenyl group on the thiazole ring, which can enhance its interaction with aromatic systems and increase its overall stability. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.

Biological Activity

(Z)-N-(3-(3-(dimethylamino)propyl)-4-phenylthiazol-2(3H)-ylidene)aniline is a thiazole-derived compound that has garnered attention due to its diverse biological activities. Thiazole derivatives are known for their roles in medicinal chemistry, exhibiting various pharmacological properties including antibacterial, antifungal, anti-cancer, and anti-inflammatory activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a thiazole ring substituted with a dimethylamino group and a phenyl moiety, which are critical for its biological activity. The synthesis typically involves multi-step reactions starting from readily available thiazole precursors. The structural formula can be represented as follows:

Antibacterial Properties

Thiazole derivatives, including the compound , have shown significant antibacterial activity against various strains of bacteria. For instance, research indicates that certain thiazole compounds exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) . The minimum inhibitory concentration (MIC) values for these compounds can be as low as 2 µg/mL, highlighting their potential as effective antimicrobial agents.

Antifungal Activity

In addition to antibacterial effects, thiazole derivatives have demonstrated antifungal properties. Studies have reported that related compounds exhibit activity against Candida species, with MIC values comparable to standard antifungal agents like ketoconazole . This suggests that the compound may also serve as a candidate for treating fungal infections.

Anti-Cancer Activity

The anti-cancer potential of thiazole derivatives has been extensively studied. Compounds similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines. For example, analogs have been reported to induce apoptosis in cancer cells through the modulation of pathways involving Bcl-2 family proteins .

The biological activity of thiazole derivatives is often attributed to their ability to interact with specific biological targets. These interactions can include:

- Enzyme Inhibition : Many thiazoles act as inhibitors of key enzymes involved in bacterial cell wall synthesis and fungal metabolism.

- Cell Cycle Modulation : Some compounds induce cell cycle arrest in cancer cells, leading to apoptosis.

- Antioxidant Activity : Thiazoles may also exhibit antioxidant properties that contribute to their therapeutic effects.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiazole derivatives against clinical isolates of MRSA and VRE. The results indicated that several compounds exhibited significant antibacterial activity with MIC values ranging from 0.5 to 8 µg/mL .

Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of thiazole imines against Candida species. The compound this compound was tested alongside other derivatives, showing comparable efficacy to established antifungal treatments .

Q & A

Basic Research Questions

Q. What are the standard spectroscopic techniques for characterizing the structural and electronic properties of (Z)-N-(3-(3-(dimethylamino)propyl)-4-phenylthiazol-2(3H)-ylidene)aniline?

- Methodological Answer : Use a combination of FT-IR (to confirm functional groups like C=N and N-H stretches), ¹H/¹³C NMR (to resolve stereochemistry and substituent environments), and UV-Vis spectroscopy (to analyze π→π* and n→π* transitions). For unambiguous structural confirmation, cross-validate experimental data with Density Functional Theory (DFT) calculations, focusing on bond lengths and angles . LC-MS (ESI) can confirm molecular mass and purity, as demonstrated in analogous thiazolidinone derivatives .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Employ controlled copolymerization strategies (e.g., adjusting monomer ratios and initiator concentrations) similar to P(CMDA-DMDAAC)s synthesis . Monitor reaction kinetics via in-situ techniques (e.g., IR spectroscopy) to identify intermediates. Purification via recrystallization (using solvents like ethanol or DCM) and column chromatography (silica gel, gradient elution) can enhance purity. For reproducibility, document temperature, solvent polarity, and catalyst effects rigorously .

Q. What stability considerations are critical for handling this compound in experimental settings?

- Methodological Answer : Assess photostability under UV-Vis light and thermal stability via thermogravimetric analysis (TGA). Store the compound in amber vials under inert gas (N₂/Ar) to prevent oxidation or hydrolysis. Solvent choice (e.g., DMSO vs. DMF) may influence degradation rates; conduct accelerated stability studies under varying pH and humidity conditions .

Advanced Research Questions

Q. How can computational methods like DFT resolve contradictions in experimental spectral data?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to model vibrational frequencies (IR), chemical shifts (NMR), and electronic transitions (UV-Vis). Compare simulated spectra with experimental data to identify discrepancies arising from solvent effects or tautomerism. For example, DFT can clarify whether observed NMR splitting stems from conformational isomerism or paramagnetic impurities . Frontier molecular orbital (FMO) analysis can further explain reactivity patterns .

Q. What experimental designs are suitable for investigating structure-activity relationships (SAR) of this compound in biological systems?

- Methodological Answer : Use a modular synthesis approach to generate analogs with variations in the dimethylamino group or phenyl substituents. Screen for bioactivity (e.g., enzyme inhibition) via high-throughput assays, correlating results with electronic parameters (HOMO-LUMO gaps, dipole moments) from DFT. For in vivo models (e.g., Drosophila or mammalian cells), ensure dose-response studies account for metabolic stability differences .

Q. How can researchers address conflicting data regarding the compound’s tautomeric equilibrium in solution?

- Methodological Answer : Conduct variable-temperature NMR to detect tautomeric shifts (e.g., enol-keto equilibria). Solvent-dependent UV-Vis studies (polar vs. non-polar solvents) can reveal shifts in absorption maxima linked to tautomer prevalence. Pair these with time-dependent DFT (TD-DFT) simulations to model solvent effects on equilibrium states .

Q. What strategies validate the Z-configuration of the imine moiety in this compound?

- Methodological Answer : Use NOESY NMR to detect spatial proximity between the aniline proton and thiazole ring protons, confirming the Z-configuration. X-ray crystallography provides definitive proof but requires high-quality single crystals. If crystallization fails, compare experimental IR stretching frequencies (C=N) with DFT-predicted values for Z vs. E isomers .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between experimental and computational NMR chemical shifts?

- Methodological Answer : Re-examine solvent parameters in DFT simulations (e.g., using PCM models for solvent effects). Check for neglected relativistic effects in heavy atoms or improper conformational sampling. Validate proton assignments via 2D NMR (HSQC, HMBC) and isotopic labeling if necessary .

Q. What steps resolve inconsistencies in biological activity across different assay conditions?

- Methodological Answer : Standardize assay protocols (e.g., cell line origin, incubation time) and verify compound solubility (via DLS or HPLC). Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm activity. Cross-reference with metabolomics data to identify interference from degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.